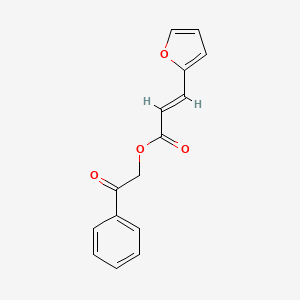

(E)-2-oxo-2-phenylethyl 3-(furan-2-yl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Ethyl (E)-3-(furan-2-yl)acrylate” is a related compound with the molecular formula C9H10O3 . It’s a simple structure with an average mass of 166.174 Da .

Synthesis Analysis

A study evaluated the synthesis and antifungal effects of (E)-3-(furan-2-yl)acrylic acid . The synthesis of the compound showed a yield of 88%, considered high .Molecular Structure Analysis

The molecular structure of “Ethyl (E)-3-(furan-2-yl)acrylate” consists of a furan ring attached to an acrylate group .Chemical Reactions Analysis

The reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate . The reaction involves protonation at the furan 3- or 5-position with a subsequent attack of methanol on the carbonyl group that was formed followed by an acetal cleavage .Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl (E)-3-(furan-2-yl)acrylate” include a molecular formula of C9H10O3, an average mass of 166.174 Da, and a monoisotopic mass of 166.062988 Da .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

The Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a versatile template for the stereoselective synthesis of mono- and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC). These hydroxylated ACHC derivatives are considered useful building blocks for β-peptides, highlighting the compound's role in facilitating the creation of complex organic molecules with potential applications in drug design and synthetic biology (Masesane & Steel, 2004).

Polymerization and Lithium Ion Conductors

A novel approach to achieving polymers with significant lithium ion conductivity involves the polymerization of acrylates and methacrylates containing 2-oxo-1,3-dioxolane (cyclic carbonate) side chains. These polymers, containing structural elements of the solvent propylene carbonate (PC) firmly attached to the polymer host, demonstrate the chemical's potential in the development of advanced materials for energy storage applications (Britz, Meyer, & Wegner, 2007).

Biocompatible Polymers

The synthesis of two acrylate monomers with six-member cyclic ortho ester groups, namely 2-(1,3-dioxan-2-yloxy)ethyl acrylate (DEA) and 2-(5,5-dimethyl-1,3-dioxan-2-yloxy) ethyl acrylate (DMDEA), leads to the development of thermoresponsive copolymers. These copolymers, soluble in water at low temperatures but exhibiting association behaviors below the cloud point, indicate the compound's utility in creating biocompatible materials that can respond to environmental changes, with potential applications in drug delivery systems and tissue engineering (Qiao et al., 2010).

Catalysis and Biomass Conversion

The compound's derivatives play a role in catalysis, as shown in the selective transformation of biomass-derived furfural in alcohols. This demonstrates the chemical's relevance in sustainable chemistry and biomass utilization, contributing to the development of eco-friendly chemical processes (Ning et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

phenacyl (E)-3-(furan-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(12-5-2-1-3-6-12)11-19-15(17)9-8-13-7-4-10-18-13/h1-10H,11H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUWHRKPYOPNBV-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2652517.png)

![3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2652519.png)

![Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652524.png)